Acetamide, N-ethyl-N-(2-phenoxyethyl)-

Description

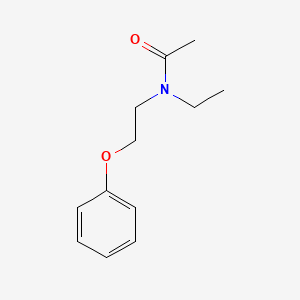

Acetamide, N-ethyl-N-(2-phenoxyethyl)- is a tertiary acetamide derivative characterized by an ethyl group and a 2-phenoxyethyl substituent attached to the nitrogen atom.

Properties

CAS No. |

7465-20-5 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-ethyl-N-(2-phenoxyethyl)acetamide |

InChI |

InChI=1S/C12H17NO2/c1-3-13(11(2)14)9-10-15-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3 |

InChI Key |

NFPXUVHSPDCHFW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCOC1=CC=CC=C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-ethyl-N-(2-phenoxyethyl)acetamide typically involves the following key steps:

- Preparation or procurement of the appropriate amine precursor, such as N-ethyl-2-phenoxyethylamine.

- Acetylation of the amine with an acylating agent like acetyl chloride or acetic anhydride.

- Use of bases and phase transfer catalysts to promote reaction efficiency and yield.

The reaction conditions, choice of solvents, catalysts, and temperature control are critical for optimizing yield and purity.

Detailed Preparation Procedure from Literature

A representative synthetic route can be drawn from related acetamide derivatives and analogs reported in patents and academic literature:

Step 1: Formation of N-(2-phenoxyethyl)-ethylamine intermediate

- The starting amine, N-ethyl-2-phenoxyethylamine, can be synthesized by nucleophilic substitution of 2-phenoxyethyl halides (e.g., 2-phenoxyethyl chloride) with ethylamine under basic conditions.

- The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.

- A base like triethylamine is used to scavenge the released hydrogen halide, driving the reaction forward.

Step 2: Acetylation to form Acetamide

- The amine intermediate is then reacted with acetyl chloride or acetic anhydride.

- The reaction is conducted in an inert solvent (e.g., dichloromethane) at low to moderate temperatures (0–25°C) to control the reaction rate and minimize side reactions.

- A base such as triethylamine or pyridine is added to neutralize the generated HCl and facilitate the formation of the amide bond.

Step 3: Purification

- After completion, the reaction mixture is washed with aqueous acid and base to remove impurities.

- The organic layer is dried over anhydrous sodium sulfate and concentrated.

- Final purification is typically done by recrystallization or column chromatography.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, Acetonitrile, or Ethanol | Choice depends on solubility and reaction rate |

| Base | Triethylamine, Pyridine | Neutralizes HCl, promotes reaction equilibrium |

| Temperature | 0–25°C | Controls reaction rate and selectivity |

| Molar Ratios | Amine:Acylating agent = 1:1.1 | Slight excess of acylating agent ensures completion |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |

| Catalyst | Phase transfer catalysts (optional) | Enhance reaction rate in biphasic systems |

Example from Patent Literature

A related preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halide (structurally related to the target compound) involves:

- Reacting N-(2-phenyl)ethyl-2-aminoacetamide with chloroacetaldehyde dimethyl acetal in the presence of a base (e.g., triethylamine) and a phase transfer catalyst.

- The reaction is carried out in an organic solvent-water biphasic system at 0–90°C.

- After reaction completion, the organic layer is separated, solvent evaporated, and the residue treated with dry hydrogen chloride gas to form the corresponding salt.

This method emphasizes the importance of base presence to absorb HCl, improve conversion, and reduce raw material consumption.

Microwave-Assisted Synthesis (Related Analogues)

Microwave irradiation has been employed to accelerate the synthesis of acetamide derivatives bearing phenoxy groups, as described in the synthesis of 2,4-thiazolidinedione derivatives with phenoxy acetamide moieties:

- Microwave heating reduces reaction time significantly (minutes instead of hours).

- It enhances yield and purity by providing uniform heating.

- The reaction involves condensation of 2,4-thiazolidinedione with 2-(4-formylphenoxy)-N-substituted acetamides.

Though this method pertains to analogues, it demonstrates the potential for microwave-assisted synthesis in preparing phenoxyethyl acetamides.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-phenoxyethyl)acetamide can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce phenoxyacetic acid and ethylamine.

Oxidation: It can be oxidized to form corresponding amides and acids.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

Hydrolysis: Phenoxyacetic acid and ethylamine.

Oxidation: Corresponding amides and acids.

Substitution: Various substituted phenoxyethylacetamides.

Scientific Research Applications

N-Ethyl-N-(2-phenoxyethyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Compounds :

2-(4-Methylphenoxy)-N-ethyl-N-(2-thienylmethyl)acetamide (S5031) Substituents: Ethyl, 2-thienylmethyl, and 4-methylphenoxy groups. Pharmacokinetics: In rats, S5031 showed higher intact amide levels in portal blood than jugular blood (AUC0–8h ratio: 0.52 vs. 0.013), indicating resistance to hepatic hydrolysis . Comparison: Replacing the thienylmethyl group in S5031 with a phenoxyethyl group (as in the target compound) may alter metabolic stability due to differences in steric bulk and electronic effects.

N-Ethyl-N-(2-pyrrolidin-1-ylethyl)-2-[2-(trifluoromethoxy)phenyl]acetamide (Compound 15) Substituents: Ethyl, pyrrolidinylethyl, and trifluoromethoxyphenyl groups. Synthesis: High yield (82%) via nucleophilic substitution, with NMR confirming structure . Comparison: The trifluoromethoxy group enhances electronegativity and bioavailability compared to the phenoxyethyl group, which may increase lipophilicity but reduce metabolic clearance.

2-Chloro-N-phenethylacetamide Substituents: Phenethyl and chloro groups.

Key Findings :

- 2-Phenoxyethyl 4-hydroxybenzoate: Exhibited potent cytotoxicity against MCF-7 breast cancer cells (11% viability at 500 µg/mL), attributed to inter-H-bond formation with DNA .

Comparison: The phenoxyethyl group in the target compound may confer DNA-binding or anti-inflammatory properties similar to these analogs. However, cytotoxicity could vary based on substituent positioning and steric effects.

Structural Prioritization and Binding Interactions

Pyridine-Containing Acetamides (e.g., 5RGX, 5RH2) :

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Q. What are the standard synthetic routes for N-ethyl-N-(2-phenoxyethyl)acetamide in academic research?

A two-step approach is typically employed:

- Step 1 : React 2-phenoxyethylamine with ethyl chloroacetate in a polar aprotic solvent (e.g., acetonitrile) under reflux to form the intermediate.

- Step 2 : Perform N-ethylation using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions . Reaction progress is monitored via TLC (hexane:ethyl acetate = 9:1), and purification involves recrystallization from ethanol or column chromatography .

Q. What spectroscopic techniques are recommended for characterizing N-ethyl-N-(2-phenoxyethyl)acetamide?

Key methods include:

- ¹H/¹³C NMR : To confirm the presence of the ethyl, phenoxyethyl, and acetamide groups. The splitting pattern of the methylene protons adjacent to oxygen and nitrogen is critical .

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) validate the functional groups .

- Mass Spectrometry (HRMS) : To confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are essential when handling N-ethyl-N-(2-phenoxyethyl)acetamide in the laboratory?

- Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store waste in designated containers for professional disposal to minimize environmental impact .

Q. How to assess the purity of this compound post-synthesis?

- TLC : Compare Rf values against a known standard.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.

- Melting Point Analysis : Sharp melting points indicate high crystallinity and purity .

Advanced Research Questions

Q. How can researchers optimize the yield of N-ethyl-N-(2-phenoxyethyl)acetamide when scaling up synthesis?

- Solvent Optimization : Replace toluene with DMF to enhance solubility of intermediates.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation steps.

- Temperature Control : Maintain reflux conditions at 80–90°C to minimize side reactions .

Q. How to resolve discrepancies between spectroscopic data and crystallographic models for this compound?

- Cross-Validation : Compare NMR-derived torsional angles with X-ray diffraction data.

- Refinement Software : Use SHELXL for high-resolution refinement, especially for disordered ethyl/phenoxy groups .

- DFT Calculations : Predict theoretical NMR shifts (e.g., using Gaussian) to identify mismatches .

Q. What computational methods predict the biological activity of N-ethyl-N-(2-phenoxyethyl)acetamide?

- Molecular Docking : Screen against targets like G-protein-coupled receptors (GPCRs) using AutoDock Vina.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

Q. What are the challenges in crystallizing N-ethyl-N-(2-phenoxyethyl)acetamide for X-ray diffraction studies?

- Polymorphism : The flexible phenoxyethyl group may lead to multiple crystal forms.

- Solvent Selection : Use slow evaporation with dichloromethane/hexane mixtures to grow single crystals.

- Twinned Data : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning .

Q. How does the presence of the phenoxyethyl group influence the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.